Cas no 1017397-26-0 (1-amino-2-(3,4-dichlorophenyl)propan-2-ol)

1-Amino-2-(3,4-dichlorophenyl)propan-2-ol is a chiral amino alcohol derivative featuring a dichlorophenyl substituent, which imparts unique steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural framework, combining an amino group and a hydroxyl group on a propan-2-ol backbone, enables its use as a building block for asymmetric synthesis and ligand design. The presence of 3,4-dichlorophenyl enhances its reactivity in electrophilic and nucleophilic transformations. High purity and well-defined stereochemistry make it suitable for applications requiring precise molecular control, such as chiral catalyst development or bioactive compound synthesis.
1-amino-2-(3,4-dichlorophenyl)propan-2-ol structure
1017397-26-0 structure
Product name:1-amino-2-(3,4-dichlorophenyl)propan-2-ol
CAS No:1017397-26-0
MF:C9H11Cl2NO
MW:220.095740556717
MDL:MFCD09901592
CID:4559226
PubChem ID:24271642

1-amino-2-(3,4-dichlorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2-(3,4-dichlorophenyl)propan-2-ol
    • MDL: MFCD09901592
    • Inchi: 1S/C9H11Cl2NO/c1-9(13,5-12)6-2-3-7(10)8(11)4-6/h2-4,13H,5,12H2,1H3
    • InChI Key: SEGJJVZNEAFLLY-UHFFFAOYSA-N
    • SMILES: C(N)C(C1=CC=C(Cl)C(Cl)=C1)(O)C

Computed Properties

  • Exact Mass: 219.0217694g/mol
  • Monoisotopic Mass: 219.0217694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.2Ų

1-amino-2-(3,4-dichlorophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1985882-2.5g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
2.5g
$1089.0 2023-09-16
Enamine
EN300-1985882-0.1g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
0.1g
$490.0 2023-09-16
Enamine
EN300-1985882-0.5g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
0.5g
$535.0 2023-09-16
Enamine
EN300-1985882-1.0g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
1g
$986.0 2023-05-26
Enamine
EN300-1985882-10.0g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
10g
$4236.0 2023-05-26
Enamine
EN300-1985882-10g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
10g
$2393.0 2023-09-16
Enamine
EN300-1985882-5g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
5g
$1614.0 2023-09-16
Enamine
EN300-1985882-0.25g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
0.25g
$513.0 2023-09-16
Enamine
EN300-1985882-5.0g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
5g
$2858.0 2023-05-26
Enamine
EN300-1985882-0.05g
1-amino-2-(3,4-dichlorophenyl)propan-2-ol
1017397-26-0
0.05g
$468.0 2023-09-16

Additional information on 1-amino-2-(3,4-dichlorophenyl)propan-2-ol

1-Amino-2-(3,4-Dichlorophenyl)Propan-2-Ol: A Comprehensive Overview

1-Amino-2-(3,4-Dichlorophenyl)Propan-2-Ol (CAS No. 1017397-26-0) is a versatile organic compound with significant applications in the fields of pharmacology, material science, and chemical synthesis. This compound is characterized by its unique structure, which combines an amino group (-NH₂) with a dichlorophenyl substituent attached to a propanol backbone. The presence of the dichlorophenyl group imparts distinct electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.

The chemical structure of 1-amino-2-(3,4-dichlorophenyl)propan-2-ol is composed of a central propane chain with a hydroxyl group (-OH) and an amino group attached to the same carbon atom. The 3,4-dichlorophenyl ring introduces additional complexity and functionality to the molecule. This structure allows for multiple reaction pathways, enabling its use in the synthesis of more complex molecules with tailored properties.

Recent studies have highlighted the potential of 1-amino-2-(3,4-dichlorophenyl)propan-2-ol in drug discovery. Researchers have explored its role as a precursor in the development of bioactive compounds targeting various therapeutic areas. For instance, its ability to act as a chiral auxiliary has been exploited in asymmetric synthesis, facilitating the production of enantiomerically pure compounds with high efficiency.

The synthesis of 1-amino-2-(3,4-dichlorophenyl)propan-2-ol involves multi-step processes that combine nucleophilic substitution and reduction reactions. One common approach involves the alkylation of an amino alcohol intermediate followed by selective oxidation to introduce the hydroxyl group. The choice of reagents and reaction conditions plays a critical role in ensuring high yields and purity of the final product.

In terms of pharmacological applications, 1-amino-2-(3,4-dichlorophenyl)propan-2-ol has shown promise as a lead compound in anti-inflammatory and antiviral drug development. Its ability to modulate key cellular pathways makes it a valuable tool for exploring novel therapeutic strategies. Additionally, its role as an intermediate in the synthesis of more complex pharmaceutical agents underscores its importance in medicinal chemistry.

The stability and reactivity of 1-amino-2-(3,4-dichlorophenyl)propan-2-ol are influenced by its functional groups. The amino group renders the molecule nucleophilic, while the hydroxyl group introduces hydrogen bonding capabilities. These properties make it suitable for participation in various types of chemical reactions, including nucleophilic additions, eliminations, and condensations.

From an industrial perspective, 1-amino-2-(3,4-dichlorophenyl)propan-2-oL is used as an intermediate in the production of advanced materials such as polymers and surfactants. Its ability to form stable bonds under mild conditions makes it a preferred choice for large-scale manufacturing processes.

Recent advancements in green chemistry have also led to innovative methods for synthesizing 1-amino-2-(3,4-dichlorophenyl)propan-oL, reducing environmental impact while maintaining high product quality. These methods often employ catalytic systems or biocatalysts to achieve efficient transformations with minimal byproducts.

In conclusion, 1-amino-2-(3,4-dichlorophenyl)propan-oL (CAS No. 1017397-26-) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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